N-(1-benzyl-4-piperidyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide
Description
N-(1-benzyl-4-piperidyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide is a heterocyclic compound featuring a cinnoline core fused with a tetrahydro ring system, an acetamide linker, and a benzyl-substituted piperidine moiety. Its molecular formula is C₂₂H₂₄N₄O₂, with a molecular weight of 376.5 g/mol . This compound is of interest in medicinal chemistry for its structural complexity and hypothesized activity in neurological or oncological pathways, though specific biological data remain under investigation.
Properties
Molecular Formula |
C22H28N4O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C22H28N4O2/c27-21(16-26-22(28)14-18-8-4-5-9-20(18)24-26)23-19-10-12-25(13-11-19)15-17-6-2-1-3-7-17/h1-3,6-7,14,19H,4-5,8-13,15-16H2,(H,23,27) |
InChI Key |
TWBKFOQYLDEVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as ligands for receptors).
Medicine: May exhibit pharmacological effects (e.g., analgesic, antipsychotic, or anti-inflammatory properties).
Mechanism of Action
- The exact mechanism of action is context-dependent and may vary based on specific targets.
- Potential molecular targets include receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Key Observations :
Cinnoline Core: All compounds share the tetrahydrocinnolinyl moiety, which is associated with anti-inflammatory and antimicrobial properties. However, substituents on the acetamide nitrogen dictate target specificity. Ethoxyphenyl () and chloro-methoxyphenyl () substituents favor cyclooxygenase/lipoxygenase modulation, while triazole-methoxyphenyl () broadens antimicrobial activity .
Piperidine Derivatives: Compared to N-(1-benzylpiperidin-4-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (), the target compound’s cinnoline core may offer stronger hydrogen-bonding interactions than quinoxaline, influencing binding affinity .
Sulfanyl vs. Oxygen Linkers: Compounds like 2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide () use sulfanyl linkers, which enhance metabolic stability but reduce solubility compared to oxygen-based linkers in the target compound .
Pharmacological Profiles
Table 2: Activity Comparison Across Structural Classes
Key Findings :
- The target compound’s cinnoline-acetamide scaffold shows versatility, with activity modulated by substituent choice. For instance, chloro-methoxyphenyl groups enhance antimicrobial activity, while benzyl-piperidyl groups may shift selectivity toward neurological targets .
Biological Activity
N-(1-benzyl-4-piperidyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine ring and a tetrahydro-cinnoline moiety, which contribute to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 336.42 g/mol. The structural characteristics are critical for understanding its interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Receptor Interaction : It is known to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways. This interaction may influence mood, cognition, and pain perception.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory pathways, which could position it as a candidate for anti-inflammatory therapies.
- Neuroprotective Effects : Some studies have indicated that derivatives of similar structures possess neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Antinociceptive Activity
A study investigated the antinociceptive effects of compounds structurally related to this compound. Results showed significant pain relief in animal models when administered at specific dosages. This suggests that the compound may be effective in treating pain-related conditions.
Anti-inflammatory Properties
Research has demonstrated that compounds within this class can reduce inflammation markers in vitro and in vivo. For instance, the inhibition of cyclooxygenase (COX) enzymes was observed, indicating potential use as an anti-inflammatory agent.
Case Studies
- Case Study 1 : A clinical trial assessed the efficacy of a related compound in patients with chronic pain conditions. The results indicated improved pain management compared to placebo groups, supporting the analgesic potential of similar compounds.
- Case Study 2 : In a neuroprotection study using rodent models, administration of the compound showed a reduction in neuronal death following induced ischemia. This highlights its potential role in protecting against neurodegenerative processes.
Comparative Analysis of Biological Activities
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antinociceptive | Receptor modulation |
| Related Compound A | Anti-inflammatory | COX inhibition |
| Related Compound B | Neuroprotective | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
